1-Boc-4-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine is a chemical compound that belongs to the class of heterocyclic compounds. It is characterized by the presence of a piperidine ring and an oxadiazole moiety, which contribute to its potential biological activities. The compound is known for its applications in organic synthesis and medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceuticals.
The compound can be synthesized from commercially available precursors or obtained through specialized chemical suppliers. Its molecular formula is , and it has a molecular weight of approximately 250.31 g/mol.
1-Boc-4-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine is classified as an organic compound with both piperidine and oxadiazole functionalities. It falls under the category of nitrogen-containing heterocycles, which are significant in various chemical and pharmaceutical applications.
The synthesis of 1-Boc-4-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine typically involves several steps:
The reactions typically require controlled conditions, including temperature and pH adjustments, to ensure high yields and purity. Solvents such as dichloromethane or dimethylformamide are commonly used during the synthesis process.
The molecular structure of 1-Boc-4-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine features:
The compound's structural formula can be represented as follows:
Where:
1-Boc-4-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine can participate in various chemical reactions due to its functional groups:
These reactions are typically performed under inert atmospheres to prevent moisture and oxidation, ensuring optimal yields.
The mechanism of action for 1-Boc-4-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine largely depends on its applications in biological systems:
Studies have shown that compounds containing oxadiazole rings often exhibit anti-inflammatory and antimicrobial properties, making them valuable in drug development.
1-Boc-4-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine is characterized by:
The compound exhibits stability under standard laboratory conditions but should be protected from strong oxidizing agents. Its melting point and boiling point data are critical for practical applications but may vary based on purity levels.
1-Boc-4-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine is primarily used as an intermediate in organic synthesis. Its applications include:
The integration of 1,2,4-oxadiazole heterocycles into drug design represents a strategic approach to enhance metabolic stability and target affinity in bioactive molecules. These five-membered rings—characterized by oxygen and nitrogen atoms—function as bioisosteres for ester and amide functionalities, mitigating hydrolysis risks while preserving hydrogen-bonding capabilities [4] [9]. Their versatility is evidenced by applications spanning anticancer, antiviral, and central nervous system (CNS) therapeutics, as seen in FDA-approved agents like the antiviral Pleconaril and the neuromuscular agent Ataluren [4]. The structural hybridization of 1,2,4-oxadiazoles with piperidine cores, exemplified by 1-Boc-4-(3-ethyl-1,2,4-oxadiazol-5-yl)piperidine, merges conformational restraint with pharmacokinetic optimization, enabling precise engagement with biological targets such as GPCRs and enzymes.
The 1,2,4-oxadiazole scaffold was first synthesized in 1884 by Tiemann and Krüger, though its pharmaceutical utility remained unexplored for nearly 80 years [4]. The 1960s marked a turning point with the introduction of Oxolamine as a first-in-class cough suppressant leveraging this heterocycle [4] [9]. Subsequent decades witnessed deliberate exploitation of the ring’s bioisosteric properties:
Table 1: Milestones in 1,2,4-Oxadiazole-Based Drug Development
Year | Compound/Agent | Therapeutic Area | Significance |
---|---|---|---|
1960 | Oxolamine | Antitussive | First clinical application of 1,2,4-oxadiazole |
1985 | Prenoxdiazine | Cough suppression | Demonstrated peripheral airway selectivity |
2002 | Pleconaril | Antiviral (Picornavirus) | FDA approval; utilized ring as a pyrazole bioisostere |
2014 | Antiproliferative agents | Oncology (tubulin inhibition) | 120 nM potency in prostate cancer models [3] |
2020 | Ataluren | Duchenne muscular dystrophy | Nonsense mutation readthrough enhancement |
Boc (tert-butyloxycarbonyl) protection of piperidine nitrogen serves as a cornerstone in synthesizing complex drug candidates. This group:
In GPR119 agonist development, Boc-piperidine intermediates allowed sequential incorporation of N-trifluoromethyl pyrimidin-4-amine and sulfonylpiperidine moieties, yielding orally bioavailable compounds with enhanced hERG safety profiles [2]. Similarly, nipecotic acid (piperidine-3-carboxylic acid) hybrids with 1,3,4-oxadiazoles relied on Boc protection to achieve anticonvulsant efficacy without motor impairment in murine models [5].
Table 2: Key Boc-Protected Piperidine Intermediates in Drug Synthesis
Intermediate Structure | Target Therapeutic Class | Key Structural Outcome | Reference |
---|---|---|---|
1-Boc-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine | Anticancer/Antiviral | Enabled C-4 linkage to tubulin inhibitors [10] | |
(S)-1-Boc-3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine | GABA agonists | Chiral synthesis of neuromodulators [8] | |
1-Boc-4-(1,2,4-oxadiazol-5-yl)piperidine | Tubulin inhibitors | Generated antiproliferative carboxamides [3] |
The 3-ethyl modification on the 1,2,4-oxadiazole ring addresses critical limitations of unsubstituted or methyl-substituted analogs:
Table 3: Impact of 3-Alkyl Substitutions on Pharmacological Profiles
Substituent | Target | Binding Affinity (IC₅₀/nM) | Metabolic Half-life (mins) | Key Effect |
---|---|---|---|---|
H | Smo receptor | 850 | 20 | Rapid ring cleavage |
Methyl | Smo receptor | 210 | 45 | Partial hydrophobic filling |
Ethyl | Smo receptor | 55 | 130 | Optimal cavity occupancy & stability |
Ethyl | Tubulin | 120 | 90 | Disruption of mitotic spindle dynamics [3] |
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.:
CAS No.: